Carbacyclin vs. Cicaprost: Divergent Pharmacological Profiles Across IP Receptor and PPAR Nuclear Receptor Signaling
Carbacyclin exhibits a dual pharmacological profile, activating both cell-surface IP receptors and nuclear PPARs, whereas Cicaprost acts exclusively via IP receptors [1]. In the murine corneal angiogenesis model, Carbacyclin and Iloprost (both PPAR-active) induce robust angiogenesis in vivo, while Cicaprost (IP-selective only) produces no detectable angiogenic response [1]. The angiogenic effect of Carbacyclin is morphologically and quantitatively comparable to VEGF-induced angiogenesis and is associated with local VEGF mRNA and protein upregulation [1].
| Evidence Dimension | In vivo angiogenic activity |
|---|---|
| Target Compound Data | Angiogenesis induced, VEGF mRNA/protein increment detected |
| Comparator Or Baseline | Cicaprost: no angiogenic activity detected |
| Quantified Difference | Qualitative difference: presence vs. absence of angiogenic response |
| Conditions | Murine corneal micropocket angiogenesis model; in vivo |
Why This Matters
For studies of angiogenesis, vascular remodeling, or PPAR-mediated gene regulation, Carbacyclin is functionally non-substitutable with IP-selective analogs such as Cicaprost.
- [1] Pola R, Gaetani E, Flex A, et al. Comparative analysis of the in vivo angiogenic properties of stable prostacyclin analogs: a possible role for peroxisome proliferator-activated receptors. J Mol Cell Cardiol. 2004;36(3):363-370. doi:10.1016/j.yjmcc.2003.10.016 View Source
